2-chloro-N-[3-[[4-(3-chlorophenyl)phenyl]methyl]-4-oxo-2-propylquinazolin-6-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a potent, selective Hedgehog (Hh) signalling pathway inhibitor being developed for the treatment of various cancers . It is also the major degradation product of CCU (1- (2-chlorobenzoyl)-3- (4-chlorophenyl) urea), a new insect growth regulator .
Chemical Reactions Analysis
The compound undergoes room temperature Pd-mediated hydrodehalogenations with KF and polymethylhydrosiloxane (PMHS) to yield benzamide. It also undergoes reduction with NaBH4 in diglyme at 162°C to yield 2-chlorobenzonitrile .Wirkmechanismus
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
It may influence various cellular processes based on its potential interaction with proteins or receptors .
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion patterns remain unknown .
Result of Action
Based on its structural similarity to other compounds, it may influence various cellular processes .
Zukünftige Richtungen
The compound is being developed for the treatment of various cancers . It is also the major degradation product of CCU (1- (2-chlorobenzoyl)-3- (4-chlorophenyl) urea), a new insect growth regulator . Therefore, future research could focus on improving its efficacy and safety profile for these applications.
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-chloro-N-[3-[[4-(3-chlorophenyl)phenyl]methyl]-4-oxo-2-propylquinazolin-6-yl]benzamide' involves the synthesis of the quinazoline ring system followed by the addition of the aryl groups and the amide functionality.", "Starting Materials": [ "2-chlorobenzoyl chloride", "2-propyl-4-chloroquinazoline", "4-(3-chlorophenyl)benzaldehyde", "benzylamine", "potassium carbonate", "acetic acid", "N,N-dimethylformamide", "triethylamine", "4-chloroaniline", "hydrochloric acid", "sodium hydroxide", "ethyl acetate", "methanol" ], "Reaction": [ { "Step 1": "Synthesis of 2-propyl-4-chloroquinazoline by reacting 2-chlorobenzoyl chloride with 2-propylaminoaniline in the presence of potassium carbonate and acetic acid in N,N-dimethylformamide solvent." }, { "Step 2": "Synthesis of 4-(3-chlorophenyl)benzaldehyde by reacting 4-chloroaniline with 3-chlorobenzaldehyde in the presence of hydrochloric acid and sodium hydroxide in water solvent." }, { "Step 3": "Synthesis of 3-[[4-(3-chlorophenyl)phenyl]methyl]quinazolin-4(3H)-one by reacting 2-propyl-4-chloroquinazoline with 4-(3-chlorophenyl)benzaldehyde in the presence of triethylamine in N,N-dimethylformamide solvent." }, { "Step 4": "Synthesis of 2-chloro-N-[3-[[4-(3-chlorophenyl)phenyl]methyl]-4-oxo-2-propylquinazolin-6-yl]benzamide by reacting 3-[[4-(3-chlorophenyl)phenyl]methyl]quinazolin-4(3H)-one with benzylamine in the presence of triethylamine in N,N-dimethylformamide solvent followed by the addition of 2-chlorobenzoyl chloride in the presence of triethylamine in ethyl acetate solvent." } ] } | |
CAS-Nummer |
570373-45-4 |
Molekularformel |
C31H25Cl2N3O2 |
Molekulargewicht |
542.5 g/mol |
IUPAC-Name |
2-chloro-N-[3-[[4-(3-chlorophenyl)phenyl]methyl]-4-oxo-2-propylquinazolin-6-yl]benzamide |
InChI |
InChI=1S/C31H25Cl2N3O2/c1-2-6-29-35-28-16-15-24(34-30(37)25-9-3-4-10-27(25)33)18-26(28)31(38)36(29)19-20-11-13-21(14-12-20)22-7-5-8-23(32)17-22/h3-5,7-18H,2,6,19H2,1H3,(H,34,37) |
InChI-Schlüssel |
FFCSFKNIGKSNHT-UHFFFAOYSA-N |
SMILES |
CCCC1=NC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Cl)C(=O)N1CC4=CC=C(C=C4)C5=CC(=CC=C5)Cl |
Kanonische SMILES |
CCCC1=NC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Cl)C(=O)N1CC4=CC=C(C=C4)C5=CC(=CC=C5)Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
FR20; FR-20; FR 20; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.